molecular formula C12H14Cl2N2OS2 B3004858 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride CAS No. 1171669-99-0

2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride

Cat. No.: B3004858
CAS No.: 1171669-99-0
M. Wt: 337.28
InChI Key: DMTMCDCEMVMXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride is a chemical compound known for its unique structure and properties It is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienobenzothiazole core, followed by the introduction of the ethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the thienobenzothiazole core, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target specific functional groups, altering the compound’s electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanethioamide
  • 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanol

Uniqueness

Compared to similar compounds, 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride stands out due to its specific ethanamine moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in research applications where precise interactions with biological targets are required.

Properties

IUPAC Name

2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2.2ClH/c1-7-14-11-10(17-7)6-9(15-4-3-13)8-2-5-16-12(8)11;;/h2,5-6H,3-4,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTMCDCEMVMXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.